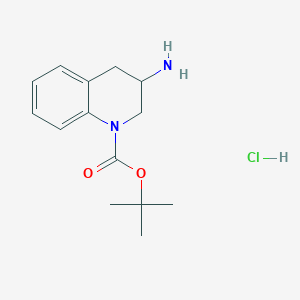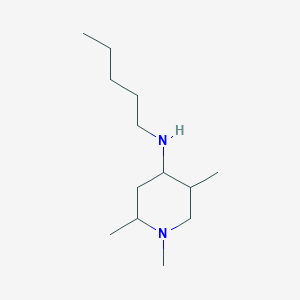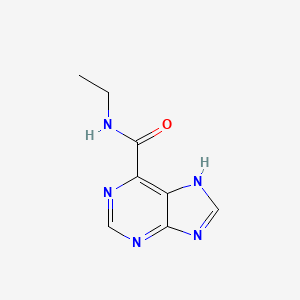
1-Ethyl-2-hydroxy-1-methylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-hydroxy-1-methylguanidine is an organic compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, with its unique structure, has garnered interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-hydroxy-1-methylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another method includes the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Additionally, S-methylisothiourea has been shown to be an efficient guanidylating agent .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-hydroxy-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted guanidines .
Scientific Research Applications
1-Ethyl-2-hydroxy-1-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydroxy-1-methylguanidine involves its high basicity and ability to form hydrogen bonds. At physiological pH, it exists primarily as a protonated guanidinium cation, which can interact with various molecular targets. These interactions often involve the formation of hydrogen bonds and electrostatic interactions with amino acids and nucleic acid bases .
Comparison with Similar Compounds
- 1-Methylguanidine
- 2-Hydroxyguanidine
- Ethylguanidine
Comparison: 1-Ethyl-2-hydroxy-1-methylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-methylguanidine, it has an additional ethyl group, enhancing its hydrophobic interactions. The presence of a hydroxy group distinguishes it from ethylguanidine, providing additional sites for hydrogen bonding .
Properties
Molecular Formula |
C4H11N3O |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-ethyl-2-hydroxy-1-methylguanidine |
InChI |
InChI=1S/C4H11N3O/c1-3-7(2)4(5)6-8/h8H,3H2,1-2H3,(H2,5,6) |
InChI Key |
ZTXIXBXRRGJDCM-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(C)/C(=N/O)/N |
Canonical SMILES |
CCN(C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


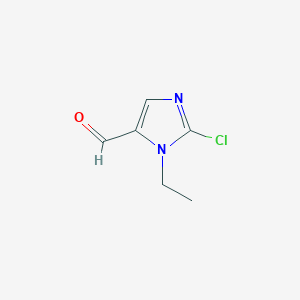
![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13258873.png)
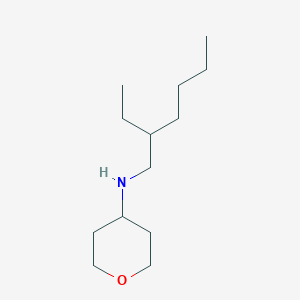
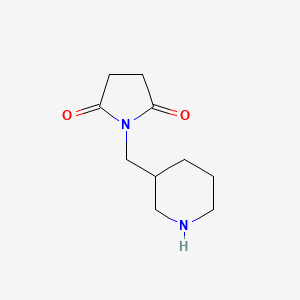
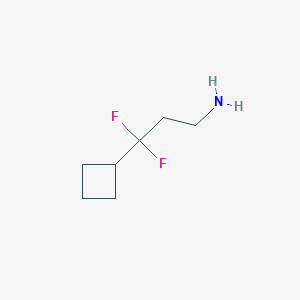
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine](/img/structure/B13258914.png)
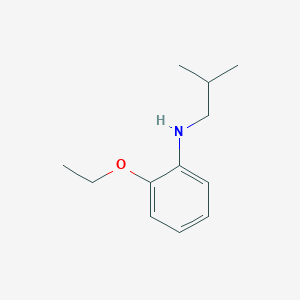
![[3-(2-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13258923.png)
![[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13258929.png)

![2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258938.png)
